molecular formula C14H9N3OS2 B8559004 5-Isothiocyanato-6-methoxy-2-(pyridin-3-yl)-1,3-benzothiazole CAS No. 61352-21-4

5-Isothiocyanato-6-methoxy-2-(pyridin-3-yl)-1,3-benzothiazole

Cat. No. B8559004
CAS RN: 61352-21-4
M. Wt: 299.4 g/mol
InChI Key: YMNQQVHITFNVGP-UHFFFAOYSA-N
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Patent
US03985885

Procedure details

5-Amino-6-methoxy-2-(2-pyridinyl)benzothiazole, 8.3 g, 0.0325 mole, is dissolved in 400 cc of tetrahydrofuran containing 9.5 cc, 0.065 mole of triethylamine. Thiophosgene, 2.5 cc, 0.0325 mole, is added, and the resulting mixture stirred at ambient temperature for 4 hours. The precipitate which forms is filtered and washed with tetrahydrofuran. The filtrate is concentrated to dryness. The residue is adsorbed on a silica gel column and eluted with hexane-ethylacetate to yield 1.8 g of crude product. Recrystallization from MeCN/CHCl3 yields 1.2 g of the title product, m.p. 164°-166°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:17][CH3:18])=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=CN=3)=[N:7][C:6]=2[CH:16]=1.O1CCCC1.[C:24](Cl)(Cl)=[S:25].[CH2:28]([N:30](CC)CC)C>>[N:1]([C:2]1[C:3]([O:17][CH3:18])=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:28]=[N:30][CH:13]=[CH:14][CH:15]=3)=[N:7][C:6]=2[CH:16]=1)=[C:24]=[S:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC2=C(N=C(S2)C2=NC=CC=C2)C1)OC
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate which forms is filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
WASH
Type
WASH
Details
eluted with hexane-ethylacetate
CUSTOM
Type
CUSTOM
Details
to yield 1.8 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeCN/CHCl3

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=S)C=1C(=CC2=C(N=C(S2)C=2C=NC=CC2)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.